molecular formula C24H21N3O4S2 B2584308 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361170-44-7

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2584308
CAS No.: 361170-44-7
M. Wt: 479.57
InChI Key: HCYXCJOFVJAURF-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzothiazole core, an indoline sulfonyl group, and an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach is the halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This method allows for the formation of the benzothiazole core and the subsequent introduction of the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The benzothiazole and indoline rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential cytotoxic and antimicrobial activities . It has shown significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of bacteria and fungi.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide stands out due to its unique combination of a benzothiazole core and an indoline sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-2-31-18-9-12-20-22(15-18)32-24(25-20)26-23(28)17-7-10-19(11-8-17)33(29,30)27-14-13-16-5-3-4-6-21(16)27/h3-12,15H,2,13-14H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYXCJOFVJAURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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